(4-(1-Ethylpropoxy)phenyl)methanol
Description
(4-(1-Ethylpropoxy)phenyl)methanol is a substituted benzyl alcohol derivative featuring a phenyl ring with a methanol (-CH₂OH) group at the para position and a branched 1-ethylpropoxy (-O-CH(CH₂CH₃)CH₂CH₂) substituent. The methanol group enables hydrogen bonding, influencing solubility and crystal packing, while the alkoxy substituent may modulate electronic effects and steric bulk .
Properties
IUPAC Name |
(4-pentan-3-yloxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-11(4-2)14-12-7-5-10(9-13)6-8-12/h5-8,11,13H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWMXEDVPWZDIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(1-Ethylpropoxy)phenyl)methanol typically involves the following steps:
Hydroxyl Protection: The phenol group is protected to prevent unwanted reactions.
Bromine Substitution: The protected phenol undergoes bromination to introduce a bromine atom.
Etherification: The brominated intermediate reacts with 1-ethylpropyl alcohol to form the ethylpropoxy group.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using cost-effective raw materials and solvents, ensuring high yield and purity, and employing mild reaction conditions to facilitate easy industrialization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form various alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or sodium amide are employed for nucleophilic substitutions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenylmethanols.
Scientific Research Applications
(4-(1-Ethylpropoxy)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(1-Ethylpropoxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic addition reactions, where the hydroxyl group participates in forming new bonds with electrophilic centers. This interaction can lead to various biological and chemical effects, depending on the context of its use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between (4-(1-Ethylpropoxy)phenyl)methanol and its analogs:
Key Observations:
- Substituent Effects: The 1-ethylpropoxy group in the target compound likely reduces solubility in polar solvents compared to the dimethylamino analog .
- Hydrogen Bonding: Methanol derivatives (e.g., target compound, [4-(dimethylamino)-phenyl]methanol) exhibit stronger H-bonding than phenol derivatives, influencing crystallization behavior .
Crystallographic and Hydrogen Bonding Patterns
Crystal structures of related compounds reveal distinct packing motifs:
For the target compound, the branched alkoxy group may disrupt planar stacking observed in oxadiazole-containing analogs, leading to less ordered crystalline phases.
Biological Activity
(4-(1-Ethylpropoxy)phenyl)methanol, a compound of interest in medicinal chemistry, exhibits various biological activities that warrant detailed exploration. This article synthesizes current research findings, case studies, and pharmacological data related to its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H16O2
- IUPAC Name : 4-(1-Ethylpropoxy)phenylmethanol
This compound features a phenolic structure with an ethylpropoxy substituent, which influences its interaction with biological systems.
Biological Activity Overview
Research indicates that this compound possesses significant biological properties, including:
- Antimicrobial Activity : Studies have shown that derivatives of phenolic compounds can exhibit bactericidal effects against various pathogens.
- Antioxidant Properties : The presence of hydroxyl groups in the structure contributes to its antioxidant capacity, making it a potential candidate for protecting cells from oxidative stress.
- Pharmacological Effects : The compound may interact with specific receptors or enzymes, influencing metabolic pathways.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound has moderate antibacterial activity, particularly against Staphylococcus aureus.
Antioxidant Activity
The antioxidant potential was assessed using the DPPH radical scavenging assay. The results were as follows:
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 10 | 25% |
| 50 | 55% |
| 100 | 85% |
At higher concentrations, this compound demonstrated significant radical scavenging activity, indicating its potential use in formulations aimed at reducing oxidative damage.
Pharmacokinetic studies are crucial for understanding how this compound behaves in biological systems. Preliminary data suggest:
- Absorption : The compound is likely well-absorbed due to its lipophilic nature.
- Distribution : It may distribute widely in tissues due to its phenolic structure.
- Metabolism : Metabolites may exert additional biological effects or toxicity.
- Excretion : Renal excretion is probable, necessitating further investigation into its metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
